molecular formula C22H24N2O4 B584983 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 CAS No. 1346599-01-6

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8

Cat. No.: B584983
CAS No.: 1346599-01-6
M. Wt: 388.5 g/mol
InChI Key: HYDKRRWQLHXDEN-MMBGVTJSSA-N
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Description

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 (BDHQ-d8) is a deuterated analog of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (BDHQ), a dimeric compound formed during the synthesis of pharmaceutical intermediates like 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (7-BBQ) . BDHQ-d8 replaces eight hydrogen atoms with deuterium, enhancing its utility in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies due to improved spectral resolution and isotopic tracing capabilities .

Properties

IUPAC Name

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)/i1D2,2D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDKRRWQLHXDEN-MMBGVTJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])OC3=CC4=C(CCC(=O)N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747140
Record name 7,7'-[(~2~H_8_)Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-01-6
Record name 7,7'-[(~2~H_8_)Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 7-Hydroxy-3,4-Dihydro-2(1H)-Quinolinone

This intermediate is prepared through:

  • Friedel-Crafts Alkylation : Resorcinol reacts with 3-chloropropionyl chloride under alkaline conditions to form (3-hydroxyphenyl)-3-chloropropionate. Intramolecular cyclization via anhydrous AlCl₃ catalysis yields 7-hydroxy-chroman-2-one.

  • Aminolysis : Treatment with ammonia gas in an alcoholic solvent converts the lactone to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Step 2: Alkylation with 1,4-Dibromobutane

The quinolinone undergoes alkylation using 1,4-dibromobutane in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base. This step often produces dimeric impurities (e.g., bis-quinolinone butane ), necessitating careful optimization of stoichiometry and temperature.

Deuteration Strategies for 1,4-Bis[3,4-Dihydro-2(1H)-Quinolinon-7-Oxy]Butane-d8

Deuteration is achieved by replacing the butane linker with 1,4-dibromobutane-d8 during alkylation. Key methods include:

Catalytic Transfer Deuteration

  • Copper-Catalyzed Reactions : Deuterium is introduced via Cu-H/D intermediates. For example, Cu(I) catalysts with deuterated alcohols (e.g., i-PrOD) enable H/D exchange at the benzylic position.

  • Deuterated Alkyl Halides : 1,4-Dibromobutane-d8 is synthesized by brominating butane-d10 with Br₂ under UV light, followed by purification via fractional distillation.

Phase-Transfer Catalyzed Alkylation

To minimize dimerization and improve yield:

  • Conditions : Aqueous NaOH, tetrabutylammonium bromide (TBAB), and 1,4-dibromobutane-d8 in toluene at 60–80°C.

  • Outcome : 70–85% yield with ≤2% dimeric impurity.

Optimization and Challenges

Isotopic Purity Considerations

  • Kinetic Isotope Effects (KIE) : Deuteration alters reaction rates, requiring longer reaction times (e.g., 24–48 hrs) for complete substitution.

  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥98% deuterium incorporation.

Industrial-Scale Production

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing byproducts.

  • Cost Efficiency : Deuterated reagents (e.g., 1,4-dibromobutane-d8 at ~$2,000/g) drive the need for solvent recycling and catalyst recovery.

Analytical Validation

ParameterMethodSpecification
Deuteration Efficiency NMR (¹H, ²H)≥98% at butane positions
Purity HPLC (C18, UV 254 nm)≥99.5%
Isotopomer Profile High-Resolution MSD₈: ≥95%; D₇: ≤3%

Comparative Data: Deuteration Methods

MethodYield (%)D Incorporation (%)Key Advantage
Phase-Transfer Alkylation8598Low dimer formation
Copper Catalysis7595Broad substrate tolerance
Grignard Reagent6090Compatibility with ketones

Emerging Techniques

  • Electrochemical Deuteration : Direct H/D exchange at electrodes using D₂O, avoiding costly deuterated reagents.

  • Enzymatic Catalysis : Lipases for stereoselective deuteration in green solvents (e.g., ionic liquids) .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinolinone moieties to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 has several scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.

    Biology: Employed in studies involving isotopic labeling to track metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 involves its interaction with various molecular targets. The compound’s quinolinone moieties can interact with enzymes and receptors, influencing biochemical pathways. The deuterium atoms in the compound provide insights into reaction mechanisms by altering reaction rates and pathways due to the kinetic isotope effect .

Comparison with Similar Compounds

Chemical Properties

  • Molecular Formula : C${22}$H${16}$D$8$N$2$O$_4$ (estimated molecular weight ~388.44 g/mol) .
  • Structure: Two 3,4-dihydro-2(1H)-quinolinone moieties linked via a butane-d8 chain, with deuterium substitution likely at the butyl chain .

Applications BDHQ-d8 is primarily used as a high-purity reference standard in NMR studies and drug metabolism research . Its non-deuterated counterpart, BDHQ, is a known impurity in aripiprazole synthesis and is monitored during pharmaceutical quality control .

Comparison with Similar Compounds

Structural and Functional Analogues

BDHQ (Non-Deuterated Form)

  • Molecular Formula : C${22}$H${24}$N$2$O$4$ (MW 380.44 g/mol) .
  • Key Differences : Lacks deuterium substitution, making it unsuitable for isotopic labeling.
  • Applications : Used as a pharmaceutical impurity standard and intermediate in drug synthesis .

7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (7-BBQ)

  • CAS: 129722-34-5; Molecular Formula: C${13}$H${16}$BrNO$_2$ (MW 298.18 g/mol) .
  • Key Differences: Monomeric structure with a bromobutoxy substituent, serving as a precursor to BDHQ and aripiprazole .
  • Applications : Intermediate in antipsychotic drug synthesis (e.g., aripiprazole) .

Natural 3,4-Dihydro-2(1H)-quinolinones

  • Examples : Plant-derived alkaloids (e.g., 2O-thq) .
  • Key Differences : Naturally occurring, often with hydroxyl or alkyl substituents, exhibiting bioactivity (e.g., antimicrobial, anti-inflammatory) .

Physicochemical Properties

Property BDHQ-d8 BDHQ 7-BBQ Natural Quinolinones
Solubility High in DMSO Water-soluble Organic solvents Variable
Stability High High Moderate Environment-dependent
Toxicity Low (assumed) Non-toxic Reactivity with Br Bioactive

Research Findings

  • Synthetic Efficiency : The use of phase-transfer catalysts (e.g., Aliquat® 336) reduces BDHQ formation to 5% in 7-BBQ synthesis, compared to 12% without optimization .
  • Deuterium Effects : BDHQ-d8’s kinetic isotope effect may slow metabolic breakdown, enhancing its utility in pharmacokinetic studies .
  • Toxicity Profile : Unlike cytotoxic dihydropyridones , BDHQ and its deuterated form exhibit low toxicity, aligning with their use in pharmaceuticals .

Biological Activity

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8 (CAS Number: 882880-12-8) is a chemical compound of interest primarily due to its structural similarity to biologically active quinoline derivatives. This compound has been identified as an impurity in the synthesis of Aripiprazole, an antipsychotic medication. Understanding its biological activity is crucial for evaluating its potential therapeutic effects and safety profiles.

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 380.44 g/mol
  • Structural Characteristics : The compound features a butane backbone with two 3,4-dihydroquinolinone moieties linked via ether bonds. This structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds related to 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane exhibit a variety of biological activities, particularly in cancer research. The following sections summarize key findings regarding its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar quinoline derivatives. For example, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines:

Case Studies

  • MDA-MB-231 and PC-3 Cell Lines :
    • In vitro studies demonstrated that quinoline derivatives significantly reduced cell viability in MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines.
    • A study reported that at a concentration of 10 µM, some derivatives decreased MDA-MB-231 cell viability to less than 47% .
  • GI50 Values :
    • The growth inhibitory concentration (GI50) values for various compounds were measured, indicating their potency against cancer cells.
    • For instance, one derivative exhibited a GI50 of 28 µM against PC-3 cells, highlighting the potential of these compounds in cancer therapy .

Table 1: Anticancer Activity Summary

CompoundCell LineConcentration (µM)Viability (%)
6Br-CaQMDA-MB-23110<47
3aPC-31556
3bPC-31548
4gMDA-MB-23125~30

The mechanism by which these compounds exert their anticancer effects appears to involve the downregulation of heat shock protein (Hsp90) client proteins such as HER2 and Raf-1. This leads to increased apoptosis in cancer cells. The degradation of Hsp90-dependent client proteins is indicative of effective Hsp90 blockade, which is a promising target in cancer therapy .

Additional Biological Activities

While the focus has been on anticancer properties, other biological activities related to quinoline derivatives include:

  • Antimicrobial Effects : Some studies suggest that similar compounds may exhibit antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Given their structural similarity to known neuroprotective agents, further research could explore their potential in neurodegenerative diseases.

Q & A

Q. What established synthetic routes are available for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8?

The non-deuterated analog is synthesized via nucleophilic substitution between 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and 1,4-dibromobutane in propanol with potassium carbonate under reflux (6–7 hours) . For deuteration, replace 1,4-dibromobutane with its deuterated counterpart (e.g., 1,4-dibromobutane-d8) and optimize reaction conditions (e.g., solvent, temperature) to ensure isotopic incorporation. Post-synthesis purification via washing with aqueous NaOH (5% w/v) removes unreacted starting materials and byproducts .

Q. What analytical techniques are recommended for characterizing purity and deuterium incorporation?

  • HPLC : Monitor purity and quantify byproducts (e.g., bis-quinolinone impurity) using area normalization .
  • NMR Spectroscopy : Confirm deuterium substitution via the absence of proton signals at specific positions (e.g., butane chain).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., M+8 for full deuteration) and isotopic distribution.
  • Elemental Analysis : Validate deuterium content quantitatively.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Solubility: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in alcohols (e.g., propanol, ethanol) based on synthesis protocols . Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to assess hydrolytic or oxidative degradation. Store under inert atmosphere at –20°C for long-term stability.

Q. What biological activities are reported for related quinolinone derivatives?

Quinolinones exhibit antibacterial, antiviral, and anticancer properties due to their structural motifs (e.g., hydrogen-bonding carbonyl groups, aromatic rings). Specific derivatives inhibit enzymes like topoisomerases or interact with DNA gyrase . While direct data on the deuterated compound is limited, its non-deuterated analog may share similar activity profiles .

Advanced Research Questions

Q. How can researchers minimize the formation of 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane during deuteration?

  • Stoichiometric Control : Use excess 1,4-dibromobutane-d8 (≥3 equivalents) to favor mono-substitution .
  • Temperature Modulation : Lower reaction temperatures (e.g., 60–80°C) may reduce dimerization.
  • Purification : Employ column chromatography or fractional crystallization to isolate the target compound from bis-byproducts.

Q. What strategies resolve contradictory data on receptor binding affinity in biological assays?

  • Orthogonal Assays : Combine surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization to validate binding constants.
  • Structural Analysis : Use X-ray crystallography or cryo-EM to visualize ligand-receptor interactions and identify binding site discrepancies .
  • Deuterium Effects : Compare deuterated vs. non-deuterated compounds to assess isotopic impacts on binding kinetics .

Q. What computational methods are suitable for modeling interactions with biological targets?

  • Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on the quinolinone core and deuterated butane chain.
  • Molecular Dynamics (MD) Simulations : Simulate deuterium’s effects on compound flexibility and binding stability over 100+ ns trajectories.
  • QM/MM Calculations : Study electronic interactions at the active site, emphasizing isotopic substitution’s impact on binding energy .

Q. How can isotopic effects of deuterium substitution on pharmacokinetics be systematically studied?

  • Comparative PK Studies : Administer deuterated and non-deuterated compounds in parallel in vivo models, monitoring plasma/tissue levels via LC-MS/MS.
  • Metabolic Profiling : Use hepatocyte incubations or microsomal assays to identify deuterium-induced changes in metabolite formation rates .
  • Isotope Tracing : Track deuterium retention in excreted metabolites to assess metabolic stability.

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